M-6 Gna-2 asn

Description

Significance of Dynamic Chemical Modifications in Biological Regulation

Dynamic chemical modifications of biomacromolecules, such as nucleic acids and proteins, are fundamental to the regulation of nearly all biological processes. These modifications, which include the addition of chemical groups like phosphate, acetyl, and methyl groups, are often reversible and are precisely controlled in time and space within the cell. This dynamic nature allows for rapid and reversible changes in the function, localization, and stability of molecules, enabling cells to adapt to changing conditions.

These modifications play pivotal roles in a wide array of cellular functions, including:

Gene expression: Modifications to DNA and histone proteins can alter chromatin structure, thereby regulating the accessibility of genes for transcription.

Signal transduction: The phosphorylation and dephosphorylation of proteins are key events in signaling cascades that transmit information from the cell surface to the nucleus.

Metabolic regulation: The activity of metabolic enzymes can be modulated by various modifications, allowing for the control of metabolic pathways in response to nutrient availability.

Protein folding and stability: Glycosylation, the attachment of sugar chains, is crucial for the proper folding, stability, and trafficking of many proteins.

The study of these dynamic modifications has revealed a complex interplay between different modification types, often referred to as "crosstalk," where one modification can influence the addition or removal of another. This intricate network of interactions underscores the importance of a holistic approach to understanding cellular regulation.

Overview of RNA and Protein Post-Translational/Post-Transcriptional Modifications

Post-transcriptional modifications of RNA (PRMs) and post-translational modifications of proteins (PTMs) are essential for expanding the functional repertoire of the genome. researchgate.net These modifications introduce a layer of complexity beyond the primary sequence of RNA and proteins, allowing for a diverse range of functions from a limited number of genes.

Post-Transcriptional Modifications (PRMs): Following transcription, RNA molecules, particularly messenger RNA (mRNA), undergo several modifications before they are translated into proteins. These include:

5' Capping: The addition of a modified guanine nucleotide to the 5' end of the mRNA, which is crucial for mRNA stability, export from the nucleus, and translation initiation.

3' Polyadenylation: The addition of a tail of adenine nucleotides to the 3' end, which also contributes to mRNA stability and translation efficiency.

Splicing: The removal of non-coding regions (introns) and the joining of coding regions (exons), a process that can be regulated to produce different protein isoforms from a single gene (alternative splicing).

RNA editing: The alteration of the nucleotide sequence of an RNA molecule, which can change the coding capacity of the mRNA.

Post-Translational Modifications (PTMs): After translation, proteins can be modified in numerous ways to regulate their activity, localization, and interaction with other molecules. Common PTMs include:

Phosphorylation: The addition of a phosphate group, which can activate or deactivate a protein.

Acetylation: The addition of an acetyl group, often to histone proteins to regulate gene expression.

Methylation: The addition of a methyl group, which can also affect histone function and gene expression.

Ubiquitination: The addition of a small protein called ubiquitin, which can target a protein for degradation or have non-degradative signaling roles.

Glycosylation: The attachment of complex carbohydrate chains (glycans), which is the focus of this article.

N-Linked Glycosylation and the Compound (Mannose)6-(N-acetylglucosamine)2-asparagine

A prominent and highly significant PTM is N-linked glycosylation, where a pre-formed oligosaccharide is attached to the nitrogen atom of an asparagine (Asn) residue within a specific amino acid sequence (Asn-X-Ser/Thr, where X can be any amino acid except proline). nih.gov This process is initiated in the endoplasmic reticulum (ER) and is crucial for the proper folding, stability, and function of many secreted and membrane-bound proteins.

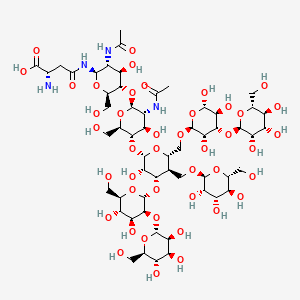

The compound at the core of this discussion, (Mannose)6-(N-acetylglucosamine)2-asparagine , also known as M-6 Gna-2 asn or Man6GlcNAc2-Asn , is a specific type of high-mannose N-glycan. researchgate.net High-mannose N-glycans are characterized by the presence of multiple mannose residues. The biosynthesis of N-glycans begins with a larger precursor, which is then trimmed in the ER and can be further modified in the Golgi apparatus to form complex or hybrid N-glycans. The Man6GlcNAc2-Asn structure represents an intermediate in this processing pathway.

| Modification Type | Description | Key Functions |

|---|---|---|

| Phosphorylation | Addition of a phosphate group | Signal transduction, enzyme regulation |

| Acetylation | Addition of an acetyl group | Gene expression, protein stability |

| Methylation | Addition of a methyl group | Gene expression, protein-protein interactions |

| Ubiquitination | Addition of ubiquitin protein | Protein degradation, DNA repair |

| N-Linked Glycosylation | Attachment of an oligosaccharide to asparagine | Protein folding, stability, cell-cell recognition |

Conceptual Framework for Studying Interdependent Molecular Pathways

The study of interdependent molecular pathways, such as the interplay between transcription, translation, and their subsequent modifications, requires a systems-level approach. Rather than examining individual components in isolation, a conceptual framework that integrates multiple layers of regulation is necessary to understand the complexity of cellular processes.

One such framework involves viewing the cell as a network of interacting molecules. In this model, genes, RNAs, proteins, and their modified forms are nodes, and the relationships between them (e.g., enzymatic reactions, binding events) are edges. This network perspective allows for the modeling and analysis of how perturbations in one part of the system can propagate and affect other components.

Key aspects of this conceptual framework include:

Multi-omics integration: Combining data from genomics, transcriptomics, proteomics, and glycomics to build a comprehensive picture of the molecular state of a cell.

Dynamic modeling: Using computational methods to simulate the behavior of molecular networks over time, allowing for the prediction of cellular responses to various stimuli.

Pathway analysis: Identifying interconnected pathways and understanding how they are coordinately regulated. For example, the N-glycosylation pathway is intimately linked to protein synthesis and trafficking pathways.

The study of a specific modification, such as the Man6GlcNAc2-Asn glycan, within this framework involves not only characterizing its structure and the enzymes involved in its synthesis and degradation but also understanding its impact on the function of the proteins it modifies and how its presence is regulated in the context of the entire cellular network.

Key Enzymes in N-Glycan Processing

| Enzyme Class | Function | Cellular Location |

|---|---|---|

| Glycosyltransferases | Add sugar residues to the growing glycan chain | Endoplasmic Reticulum, Golgi Apparatus |

| Glycosidases | Remove sugar residues from the glycan chain (trimming) | Endoplasmic Reticulum, Golgi Apparatus |

| Oligosaccharyltransferase (OST) | Transfers the initial oligosaccharide precursor to the asparagine residue of a protein | Endoplasmic Reticulum |

The presence of high-mannose N-glycans, including Man6GlcNAc2-Asn, on the cell surface is generally low in most mammalian cells, as they are typically processed into more complex structures. However, elevated levels of high-mannose glycans have been observed in certain contexts, such as on the surface of human embryonic stem cells and in some cancers, suggesting specialized roles in these biological states. nih.govnih.gov Furthermore, the mannose residues on these glycans can be recognized by specific receptors, such as the mannose receptor, which can lead to the rapid clearance of glycoproteins from circulation. nih.gov A particularly important function of high-mannose glycans is their role in the targeting of lysosomal enzymes through the mannose-6-phosphate (M6P) pathway. nih.govmdpi.com In the Golgi, mannose residues on the N-glycans of lysosomal hydrolases can be phosphorylated to create the M6P signal, which is then recognized by M6P receptors that direct these enzymes to the lysosome. semanticscholar.org

Structure

2D Structure

Properties

CAS No. |

39114-02-8 |

|---|---|

Molecular Formula |

C56H94N4O43 |

Molecular Weight |

1511.3 g/mol |

IUPAC Name |

(2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5R,6S)-4-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-5-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-6-[[(2S,3S,4S,5S,6S)-3,5,6-trihydroxy-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid |

InChI |

InChI=1S/C56H94N4O43/c1-12(67)58-24-30(74)43(20(8-65)91-47(24)60-23(69)3-15(57)48(86)87)99-50-25(59-13(2)68)31(75)44(21(9-66)96-50)100-55-40(84)42(98-56-46(35(79)29(73)19(7-64)95-56)102-54-38(82)34(78)28(72)18(6-63)94-54)14(10-89-51-36(80)32(76)26(70)16(4-61)92-51)22(97-55)11-90-52-41(85)45(39(83)49(88)103-52)101-53-37(81)33(77)27(71)17(5-62)93-53/h14-22,24-47,49-56,61-66,70-85,88H,3-11,57H2,1-2H3,(H,58,67)(H,59,68)(H,60,69)(H,86,87)/t14-,15+,16-,17-,18-,19-,20-,21-,22-,24-,25-,26-,27-,28-,29-,30-,31-,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43-,44-,45+,46+,47-,49+,50+,51+,52+,53-,54-,55+,56-/m1/s1 |

InChI Key |

TZYPOCDWGFLZJK-NHYOYTJQSA-N |

SMILES |

CC(=O)NC1C(C(C(OC1NC(=O)CC(C(=O)O)N)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)COC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)NC(=O)C)O |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1NC(=O)C[C@@H](C(=O)O)N)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)O)O)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)CO[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@@H]7[C@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)NC(=O)C)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1NC(=O)CC(C(=O)O)N)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)COC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)NC(=O)C)O |

Synonyms |

(Man)6(GlcNAc)2Asn (mannose)6-(N-acetylglucosamine)2-asparagine M-6 GNA-2 Asn Man6-GlcNAc2-asparagine |

Origin of Product |

United States |

N6 Methyladenosine M6a Dynamics in Rna Biology: a Comprehensive Research Perspective

Methodological Approaches for m6A Research

Global m6A Profiling Techniques

Quantitative Mass Spectrometry-Based Methods

Quantitative analysis of m6A modification is crucial for understanding its dynamic changes across various biological contexts uci.edunih.gov. Mass spectrometry (MS)-based methodologies, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), offer a robust and highly sensitive approach for the qualitative identification and quantitative assessment of m6A levels cd-genomics.comcd-genomics.comuci.edunih.govmtoz-biolabs.com. These methods are capable of both relative and absolute quantification of m6A cd-genomics.com.

Table 1: Characteristics of Quantitative m6A Detection Methods

| Method Type | Example Method | Key Feature | Quantification Capability | Site-Specificity | Advantages | Limitations |

| Mass Spectrometry-Based | LC-MS/MS, m6A-LAIC-seq | RNA digestion to nucleosides, then MS analysis | Relative and Absolute cd-genomics.com | Low cd-genomics.com | Antibody-independent, high sensitivity, accurate quantification mtoz-biolabs.com | Limited in pinpointing precise modification locations cd-genomics.com |

| Antibody-Based | MeRIP-seq, m6A-IP | Immunoprecipitation with m6A-specific antibodies | Relative (ratio of IP to input) biorxiv.org | Moderate (peak-level) spandidos-publications.comfrontiersin.org | Transcriptome-wide profiling mtoz-biolabs.com | Low resolution, antibody bias, lacks absolute quantification, potential false positives cd-genomics.comnottingham.ac.ukmtoz-biolabs.comspandidos-publications.combiorxiv.org |

| Chemical-Based | m6A-SEAL, GLORI | Specific chemical probes or transformations | Absolute (GLORI) biorxiv.org | High (nucleotide-level) cd-genomics.com | Circumvents antibody reliance cd-genomics.com | Requires specific chemical reactions cd-genomics.com |

| Enzyme-Based | DART-seq, eTAM-seq | Engineered enzyme catalysis | Absolute (eTAM-seq) biorxiv.org | High (single-nucleotide) cd-genomics.com | Targeted RNA modification cd-genomics.com | Depends on enzyme specificity and efficiency cd-genomics.com |

| Direct RNA Sequencing | ONT Direct RNA Sequencing | Decoding signal patterns of modified ribonucleotides through a nanopore | Qualitative (signal patterns) frontiersin.org | High (single-nucleotide) frontiersin.org | Direct detection without chemical conversion or PCR frontiersin.org | Computational analysis required frontiersin.org |

Site-Specific m6A Detection and Quantification

Chemical-based methodologies offer alternatives that bypass the reliance on antibodies, which can introduce limitations such as specificity issues and batch variability cd-genomics.com. Notable among these is m6A-selective chemical labeling (m6A-SEAL), which employs specific chemical probes to tag m6A sites within RNA, followed by sequencing for precise nucleotide-level identification cd-genomics.com. Similarly, miCLIP (m6A individual-nucleotide resolution UV crosslinking and immunoprecipitation) combines UV crosslinking, immunoprecipitation, and chemical modification to provide high-resolution mapping of m6A sites cd-genomics.com.

Enzyme-based methodologies also emerge as promising avenues, leveraging engineered enzyme catalysis to modify m6A-laden RNA molecules cd-genomics.com. DART-seq (Deamination of Adenosines, RNA Targeting and Sequencing) is an example that uses fusion proteins with tailored domains for targeted RNA modification, allowing precise identification of m6A sites at single-nucleotide resolution cd-genomics.com. Recent advancements, including enhanced fusion proteins, have further amplified its efficacy for m6A mapping cd-genomics.com.

Another cutting-edge technique is Oxford Nanopore Technologies (ONT) direct RNA sequencing, which can identify modified sites at single-nucleotide resolution by decoding differentiated signal patterns from modified and unmodified ribonucleotides as they pass through a nanopore frontiersin.org. This method has been widely applied for profiling various RNA modifications frontiersin.org.

In Situ Manipulation Strategies for m6A Levels

Manipulating m6A levels within living cells or tissues is crucial for dissecting its biological functions and exploring therapeutic interventions. Despite significant progress in regulating m6A methylation, current methods often face challenges such as time-consuming operations and off-target effects, which hinder precise in situ manipulation rsc.orgnih.govresearchgate.net. Traditionally, researchers have relied on manipulating the "writers" (methyltransferases), "erasers" (demethylases), and "readers" (binding proteins) of RNA modifications, often through small molecule inhibitors or CRISPR/Cas-based genetic perturbations researcher.lifefrontiersin.org. While effective, these enzyme-centric strategies can sometimes lead to compensatory biological feedback mechanisms researcher.life.

Bioorthogonal Chemistry Approaches

Bioorthogonal chemistry has emerged as a powerful technique for manipulating complex biological processes within their native physiological environments, offering advantages such as temporal control, reversibility, and the ability to bypass enzyme dependence nih.govresearcher.lifeoup.com. These approaches enable the incorporation of functional groups into biomolecules without interfering with native biochemical processes oup.com.

Furthermore, flavin-based bioorthogonal chemistry has been developed to enable the demethylation of N6-methyladenosine (m6A) independently of endogenous demethylases researcher.life. In a notable application for in situ modulation, well-designed covalent organic framework (COF) dots, referred to as CIDM, have been proposed as a bioorthogonal catalyst rsc.orgnih.govresearchgate.netrsc.org. These nanocatalysts can deprotect an agonist prodrug of m6A methyltransferase, leading to a significant hypermethylation of m6A modification rsc.orgnih.govresearchgate.netrsc.org. Simultaneously, CIDM exhibits oxidase-mimic activity, further promoting m6A methylation levels rsc.orgnih.govresearchgate.netrsc.org. This bioorthogonal chemistry-controlled epigenetics regulatory strategy has shown potential therapeutic effects, such as reprogramming macrophages into the M1 phenotype with high bactericidal activity for efficient intracellular bacteria eradication rsc.orgnih.govrsc.org.

Functional Implications of m6A in Cellular Processes

The m6A modification plays a multifaceted regulatory role in gene expression, influencing various physiological and pathological processes xiahepublishing.comdovepress.com. It modulates nearly every stage of the mRNA life cycle, including splicing, polyadenylation, nuclear export, stability, translation, and degradation xiahepublishing.comcd-genomics.comnottingham.ac.uk.

Regulatory Roles in Cell Homeostasis and Differentiation

m6A methylation is crucial for maintaining cellular homeostasis and orchestrating cellular differentiation processes xiahepublishing.comdovepress.comfrontiersin.orguni.ludovepress.comresearchgate.net. In embryonic stem cells (ESCs), m6A is essential for balancing pluripotency and differentiation, with its dysregulation leading to impaired development researchgate.net. For instance, m6A is vital for managing the transition from a pluripotent state to differentiation in ESCs researchgate.net.

In hematopoietic stem cells (HSCs), m6A plays a significant role in regulating their differentiation towards specific lineages, such as myeloid or lymphoid researchgate.netmdpi.com. Studies have shown that m6A influences the gene expression equilibrium of hematopoietic endothelial (HE) cells during endothelial-to-hematopoietic transition (EHT) xiahepublishing.com. Mechanistically, m6A modification mediates the YTHDF2-dependent degradation of Notch receptor 1α (Notch1α) mRNA, thereby modulating the activity of the Notch signaling pathway xiahepublishing.com. The deletion of the m6A "writer" protein METTL3 in vascular endothelial cells has been shown to significantly suppress EHT by reducing the m6A methylation level of Notch1α mRNA, consequently inhibiting HSPC generation xiahepublishing.com.

Furthermore, m6A has a critical role in T cell homeostasis and differentiation dovepress.comucsf.edu. The deletion of the m6A "writer" protein METTL3 in mouse T cells disrupts T cell homeostasis and differentiation dovepress.comucsf.edu. This disruption is linked to the m6A modification of suppressor of cytokine signaling (SOCS) family genes (SOCS1, SOCS3, and CISH), leading to slower mRNA decay and increased protein expression in METTL3-deficient naive T cells dovepress.comucsf.edu. This elevated SOCS family activity subsequently inhibits IL-7-mediated STAT5 activation, thereby impairing T cell homeostatic proliferation and differentiation dovepress.comucsf.edu.

Modulation of Immune Cell Function (e.g., Macrophages)

Aberrant m6A methylation in immune cells can significantly alter their homeostasis and function, making it a promising target for disease treatment rsc.orgnih.govrsc.orguni.lu. m6A is extensively involved in regulating the immune microenvironment by mediating various immune cells, including macrophages, natural killer (NK) cells, dendritic cells (DCs), T cells, and B cells frontiersin.orgamegroups.org.

Macrophages, as essential components of the innate immune system, are particularly influenced by m6A modification rsc.orgnih.govrsc.orgfrontiersin.org. m6A is known to be involved in macrophage polarization, a critical process where macrophages differentiate into distinct phenotypes, primarily pro-inflammatory M1 and anti-inflammatory M2 frontiersin.orgmdpi.comamegroups.org. The m6A "writer" protein METTL3 has been found to methylate STAT1 mRNA, which is a key transcriptional regulator for M1 macrophage polarization rsc.orgfrontiersin.orgamegroups.org. This methylation increases STAT1 levels and promotes M1 polarization; conversely, knockdown of METTL3 decreases M1 and increases M2 polarization in macrophages frontiersin.orgamegroups.org. Upregulating m6A methylation in macrophages, for instance, through bioorthogonal modulation strategies, has been shown to reprogram them into the M1 phenotype, leading to enhanced bactericidal activity and efficient eradication of intracellular bacteria rsc.orgnih.govresearchgate.netrsc.org.

Moreover, the m6A "reader" protein YTHDF2 plays a role in modulating inflammatory responses in macrophages. Knockdown of YTHDF2 in LPS-induced macrophages significantly increased the expression of inflammatory factors such as IL-6, TNF-α, IL-1β, and IL-12, by activating the mitogen-activated protein kinase (MAPK) and NF-κB signaling pathways, thereby intensifying inflammation frontiersin.org. The m6A demethylase ALKBH5 has also been shown to interact with DDX46 to modulate the demethylation of antiviral transcripts in infected macrophages, impacting their antiviral response mdpi.com.

Beyond macrophages, m6A also influences other immune cells:

Natural Killer (NK) cells : The m6A reader YTHDF2 is upregulated following activation by cytomegalovirus infection. YTHDF2 knockdown disrupts the antitumor and antiviral activity of NK cells frontiersin.org.

Dendritic Cells (DCs) : METTL3-mediated m6A methylation is capable of promoting the maturation of DCs frontiersin.org.

T cells : Targeted deletion of the m6A methyltransferase METTL14 specifically in macrophages can drive the differentiation of CD8+ T cells towards a dysfunctional phenotype, compromising their efficacy in tumor elimination mdpi.com. Furthermore, METTL3 or METTL14 deficiency in tumors can lead to an increase in cytotoxic tumor-infiltrating CD8+ T cells and elevated secretion of IFN-γ, Cxcl9, and Cxcl10 within the tumor microenvironment mdpi.com.

N Acetylglucosamine Asparagine Glcnac Asn in Glycobiology: Pathways and Roles

Metabolism of GlcNAc-Asn and Related Oligosaccharides

Role of N-Glycanase (NGLY1) in Deglycosylation

Molecular Mechanism of NGLY1 Activity

NGLY1 (N-glycanase 1, also known as peptide:N-glycanase or PNGase) is an evolutionarily conserved enzyme primarily located in the cytosol nih.govdsmz.deh-its.org. Its critical function is to remove N-linked glycans from glycoproteins nih.govdsmz.deh-its.orgguidetopharmacology.org. This deglycosylation process is vital for the proper catabolism and recycling of misfolded or incorrectly processed N-glycoproteins, particularly those retrotranslocated from the ER lumen to the cytosol as part of the ER-associated degradation (ERAD) pathway nih.govh-its.orgguidetopharmacology.orgguidetopharmacology.org.

The molecular mechanism of NGLY1 involves the hydrolysis of the amide bond that links the innermost N-acetylglucosamine (GlcNAc) residue to the asparagine (Asn) residue of an N-glycoprotein dsmz.deh-its.orgguidetopharmacology.org. This enzymatic cleavage yields two distinct products: a free oligosaccharide and a deaminated protein dsmz.de. In this reaction, the N-glycosylated asparagine (Asn) residue is converted into aspartic acid (Asp) dsmz.deh-its.orgguidetopharmacology.org. The released free oligosaccharides then enter lysosomal pathways for complete catabolism into monosaccharides, while the deaminated proteins are subsequently degraded by the proteasome.

Mutations in the NGLY1 gene lead to a rare congenital disorder of deglycosylation (CDDG), known as NGLY1 deficiency dsmz.deguidetopharmacology.orgguidetopharmacology.org. In the absence of functional NGLY1, N-GlcNAc proteins can accumulate intracellularly guidetopharmacology.org. This accumulation can occur because, in NGLY1-deficient cells, another cytosolic enzyme, endo-β-N-acetylglucosaminidase (ENGase), may act on misfolded glycoproteins, cleaving the glycan at an alternate bond and leaving a single N-acetylglucosamine (GlcNAc) attached to the asparagine residue. These N-GlcNAc proteins have been shown to form stable, mild detergent-insoluble protein aggregates. NGLY1 deficiency is associated with a range of symptoms, including global developmental delay, neurological abnormalities, impaired mitochondrial homeostasis, and chronic activation of cytosolic nucleic acid-sensing pathways, leading to an elevated interferon gene signature nih.govh-its.orgguidetopharmacology.orgguidetopharmacology.org.

Biological Significance of N-Linked Glycosylation via Asparagine

Impact on Protein Folding, Quality Control, and Trafficking

N-linked glycans play a pivotal role in the proper folding and quality control of newly synthesized glycoproteins within the endoplasmic reticulum (ER) nih.govwikipedia.orguni.luuni.lu. They act as molecular chaperones, assisting in protein folding and preventing the aggregation of misfolded proteins nih.govwikipedia.orguni.luuni.lu. This N-glycan-dependent quality control machinery ensures that only correctly folded proteins are allowed to exit the ER and proceed to the Golgi apparatus for further processing and trafficking uni.lu. Aberrant or impaired N-glycosylation can lead to the accumulation of misfolded proteins, which are then targeted for degradation by the proteasome via ubiquitination.

Beyond folding, N-linked glycosylation also significantly impacts protein trafficking and subcellular localization uni.luuni.lu. For instance, N-glycans can serve as signals for protein recognition and trafficking within the cell uni.lu. Studies have shown that N-linked glycosylation is important for the normal folding and trafficking of various receptors, such as the human glucagon-like peptide 1 receptor, to the cell surface.

Table 1: Impact of N-Glycans on Protein Folding and Stability

| Glycosylation Aspect | Effect on Protein Folding | Effect on Protein Stability | Source |

| Fully elaborated N-glycans | Accelerate folding by 4-fold (e.g., hCD2ad) | Stabilize β-sandwich structure by 3.1 kcal/mol (hCD2ad) | |

| First saccharide unit | Accounts for entire acceleration of folding | Accounts for 2/3 of native state stabilization | |

| Next two saccharide units | - | Account for remaining 1/3 of stabilization | |

| General N-glycosylation | Decreased activation barrier for folding | Enhances native state stabilization |

Role in Cell-Cell Recognition and Signaling

Glycans, including N-linked glycans, are predominantly found on the cell surface and extracellular matrix, where they function as crucial recognition molecules wikipedia.org. They mediate diverse interactions between cells and significantly influence cell signaling pathways nih.govcenmed.comuni.lu. This role is vital in processes such as cell adhesion, differentiation, and immune responses cenmed.comwikipedia.orguni.lu.

In the immune system, N-linked glycans on the surface of immune cells dictate their migration patterns and modulate immune responses, including the recognition of pathogens and the activation of immune cells nih.govcenmed.comwikipedia.org. Glycans are also involved in distinguishing "self" from "non-self," a mechanism relevant to autoimmune diseases nih.gov. Furthermore, N-glycosylation affects the function of many cell surface receptors, such as the epidermal growth factor receptor (EGFR) and integrins, by influencing their folding, stability, ligand binding properties, and endocytosis, thereby regulating cell growth, migration, and transmembrane signaling.

Contribution to Structural Integrity and Stability of Glycoproteins

N-linked glycosylation is a significant determinant of protein structure and function, contributing substantially to the structural integrity and stability of glycoproteins nih.govcenmed.comwikipedia.orguni.luuni.lu. Glycans provide structural support and influence the conformational stability of proteins, protecting them from degradation by proteases wikipedia.orguni.lu.

For instance, studies on the human immune cell receptor CD2 adhesion domain (hCD2ad) demonstrated that fully elaborated N-glycan structures stabilize its β-sandwich structure by 3.1 kcal/mol compared to the non-glycosylated protein. This stabilization is partly attributed to the N-glycan slowing the unfolding rate and increasing the folding rate. The presence of N-glycans has been shown to enhance the stability of various proteins, including the MUC16 mucin, which is critical for maintaining the epithelial barrier function.

Research Methodologies for GlcNAc-Asn and N-Glycans

The study of GlcNAc-Asn and N-glycans relies on a variety of sophisticated research methodologies, essential for understanding their structures, functions, and roles in health and disease.

Common analytical techniques for N-glycans include mass spectrometry (MS), liquid chromatography (LC), and capillary electrophoresis (CE) fishersci.pt. Mass spectrometry, particularly MALDI-MS and ESI-MS, is a highly effective tool for N-glycome analysis due to its sensitivity and resolution fishersci.pt. Various LC separation modes, such as hydrophilic interaction chromatography (HILIC), porous graphitized carbon chromatography (PGC), high pH anion exchange chromatography (HPAEC), and reverse liquid chromatography (RPLC), are employed for separating N-glycans.

Sample preparation protocols are crucial and often involve N-glycan release (enzymatic or chemical methods), purification, enrichment, and derivatization to enhance detection sensitivity and modulate physicochemical properties. For example, permethylation and reductive amination are common derivatization methods used to improve N-glycan ionization efficiency for MS analysis.

GlcNAc-Asn itself has been identified as a significant biomarker for NGLY1 deficiency. Its accumulation in patients lacking functional NGLY1 can be consistently detected and quantified using targeted semi-quantitative liquid chromatography with tandem mass spectrometry (LC-MS/MS) analysis of urine oligosaccharides.

Synthesis of Glyco-Asparagine Analogs for Research

The synthesis of well-defined glyco-asparagine analogs and glycopeptides is critical for comprehensive investigations into their biological roles and molecular mechanisms. These analogs serve as valuable tools for studying protein-carbohydrate interactions, preparing homogeneous glycoproteins, and developing potential N-glycan biomarkers.

Several approaches are utilized for the synthesis of glyco-asparagine analogs:

Chemical Synthesis: Methods such as the Staudinger reduction/aspartic anhydride (B1165640) coupling approach are employed to synthesize glycosylated Fmoc-asparagine derivatives, like FmocAsn(N-Ac3GlcNAz)OH, which can then be used as building blocks in solid-phase peptide synthesis (SPPS). This involves the reduction of glycosyl azides to glycosyl amines, followed by coupling with aspartic anhydride. Other chemical methods include the stereoselective synthesis of N-ribosyl-asparagine building blocks using traceless Staudinger ligation.

Enzymatic and Chemo-enzymatic Synthesis: Microbial endoglycosidases, such as Endo-M, are utilized for chemo-enzymatic synthesis. These enzymes can add oligosaccharide chains to GlcNAc or GlcNAc-bound asparagine residues through their transglycosylation activity, enabling the creation of specific glycopeptides and glycoproteins. This approach offers high stereoselectivity and economic efficiency compared to purely chemical synthesis.

These synthetic methodologies allow researchers to overcome the heterogeneity often observed in naturally sourced N-glycosylated proteins, providing access to structurally defined glycopeptides for detailed functional studies.

Chemoenzymatic Synthesis Approaches

The synthesis of defined, homogeneous N-glycans and glycopeptides, including those containing the GlcNAc-Asn linkage, is crucial for comprehensively investigating their biological roles. Chemoenzymatic synthesis approaches offer a highly efficient and stereoselective alternative to purely chemical synthesis, combining the advantages of both methods. frontiersin.orgnih.gov This strategy typically involves the chemical synthesis of key N-glycan modular structures or a natural N-glycan precursor, followed by enzymatic extension steps to achieve complex N-glycan architectures. frontiersin.org For instance, the solid-phase chemical synthesis of N-acetylglucosaminyl peptides, where an N-acetylglucosamine moiety is bound to an asparaginyl residue, can be followed by transglycosylation of complex oligosaccharides using microbial endoglycosidases. nih.gov This method allows for the creation of glycopeptides with specific N-glycan sequences, including those with rare branches like bisecting GlcNAc. rsc.org

Analytical Techniques for Glycan Analysis

The structural diversity and complexity of glycans necessitate advanced analytical techniques for their comprehensive characterization. These techniques are vital for understanding the roles of GlcNAc-Asn and the glycans attached to it in various biological contexts.

Mass Spectrometry (MALDI-TOF MS) in Glycomics

Mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), is a powerful tool for glycan analysis in glycomics. frontiersin.orgoup.com MALDI-TOF MS enables the profiling of N-linked oligosaccharides, providing information on their molecular masses and aiding in the identification of glycan structures. oup.comnih.govd-nb.info For instance, it can detect and identify GlcNAc-Asn and other glycoasparagine compounds in biological samples like urine. d-nb.info MALDI-TOF/TOF MS/MS analysis can provide further structural insights by fragmenting glycans and glycopeptides, allowing for the identification of characteristic fragment ions related to the loss of glycan components or peptide backbone fragments. frontiersin.orgnih.govresearchgate.net This technique is particularly useful for verifying the compositional homogeneity of separated oligomannose glycans. nih.gov

Chromatography (RP-HPLC, NP-HPLC, HPAEC-PAD) for Glycan Separation

Chromatographic techniques are indispensable for separating complex mixtures of glycans and glycopeptides based on their physiochemical properties.

Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) : NP-HPLC, often utilizing amide-bonded columns, is widely used for the separation of fluorescently labeled oligosaccharides. plos.orgresearchgate.netsigmaaldrich.com This method exploits subtle differences in hydrophilicity, allowing for high-resolution separation of various N-linked glycan structures, including sialylated and neutral glycans. plos.orgsigmaaldrich.com It is effective for separating oligomannose glycans based on their mannose components. nih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : RP-HPLC separates compounds based on their hydrophobicity. While less commonly used for direct glycan separation compared to NP-HPLC or HPAEC-PAD, it can be employed for specific glycan or glycopeptide separations, often in conjunction with other techniques. oup.comresearchgate.netuu.nl

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) : HPAEC-PAD is a highly sensitive method for the direct separation and detection of native (underivatized) glycans and glycopeptides. sigmaaldrich.comthermofisher.comnih.gov This technique separates carbohydrates as oxyanions at high pH, allowing for the resolution of oligosaccharides based on molecular size, sugar composition, and linkage of monosaccharide units. thermofisher.comresearchgate.net HPAEC-PAD is particularly effective at resolving positional isomers of oligosaccharides, including those differing by 1→3, 1→4, and 1→6 linkages. researchgate.net It also preserves the sialylation of oligosaccharides, which is crucial for their structural integrity. thermofisher.com

Glycan Array Technology for Lectin and Antibody Interaction Studies

Glycan array technology is a high-throughput platform used to study the interactions between glycans and glycan-binding proteins, such as lectins and antibodies. nih.govnih.govresearchgate.netnih.gov This technology involves immobilizing a diverse set of glycan structures onto a solid surface, allowing for the rapid and sensitive assessment of binding specificities. tandfonline.comnih.govnih.govresearchgate.netacs.org Glycan arrays are instrumental in determining the carbohydrate-binding preferences of lectins and antibodies, revealing critical virus-neutralizing epitopes and understanding immune responses. tandfonline.comnih.govnih.gov For example, glycan microarray analyses have been used to demonstrate the diverse carbohydrate-binding specificities of GNA-related lectins. nih.govresearchgate.net The density of glycan epitopes on a surface, as presented in glycan arrays, can significantly influence lectin binding affinities and interactions. nih.gov

Comparative Studies of GNA-Related Lectins (e.g., Galanthus nivalis lectin)

Galanthus nivalis agglutinin (GNA), isolated from snowdrop bulbs, is a well-characterized mannose-specific lectin. nih.govglycodiag.comnih.govmedicago.seaniara.com GNA is a tetrameric protein with a molecular weight of approximately 50 kDa, consisting of four identical subunits. glycodiag.comnih.govmedicago.seaniara.com It is known to agglutinate rabbit erythrocytes and binds specifically to murine IgM immunoglobulin and human α2-macroglobulin. glycodiag.commedicago.seaniara.com Unlike most mannose-binding lectins, GNA is not a metalloprotein and does not require Ca2+ or Mn2+ for binding. glycodiag.commedicago.seaniara.comclinisciences.com GNA primarily recognizes structures containing α-1,3 mannose residues, with a strong preference for nonreducing terminal D-mannose. glycodiag.commedicago.seresearchgate.net

Carbohydrate Binding Specificity

N-Acetylglucosamine-Asparagine (GlcNAc-Asn) represents the fundamental linkage point for all eukaryotic N-glycans, where the N-acetylglucosamine residue is covalently attached to an asparagine residue of a protein via an N-glycosidic bond. This linkage typically occurs within the consensus amino acid sequence Asn-X-Ser/Thr, where X can be any amino acid except proline. nih.govnih.govresearchgate.netuni.luwikipedia.orgnih.gov The presence and specific modifications of N-glycans, initiated by this core structure, are critical determinants in their recognition by various glycan-binding proteins, commonly known as lectins. nih.govuni.lu

The carbohydrate binding specificity of molecules that interact with GlcNAc-Asn and its extended N-glycan structures is diverse and plays a crucial role in numerous biological processes, including cell-to-cell recognition, immune responses, and protein trafficking. uni.ludbaasp.orgebi.ac.uk Lectins are key players in these interactions, recognizing specific sugar moieties within the larger glycan architecture. dbaasp.org

Detailed Research Findings on GlcNAc-Related Binding Specificity:

Research has elucidated the specific binding preferences of several lectins towards GlcNAc and its derivatives within N-glycans:

Wheat Germ Agglutinin (WGA) : This plant lectin is well-known for its ability to recognize terminal GlcNAc residues. Its specificity makes it a valuable tool for detecting O-GlcNAc modifications and for affinity chromatography applications. WGA has also been shown to bind to glycopolymers that mimic the N-glycosidic linkages found in glycoproteins.

Datura Stramonium Agglutinin (DSA) : Isolated from Datura stramonium seeds, this lectin exhibits a specific affinity for β-(1→4)-linked oligomers of N-acetyl-D-glucosamine. DSA is a dimeric protein possessing two carbohydrate-binding sites, and its interactions are significantly enhanced with asialo-glycoproteins, highlighting the importance of exposed GlcNAc residues.

Urtica dioica Agglutinin (UDA) : UDA is a unique GlcNAc-recognizing plant lectin. It is an 8.5-kDa monomeric protein with two distinct carbohydrate-binding sites. Studies have shown UDA's capacity to inhibit HIV by binding to the GlcNAc2 moiety present in the glycans of the viral envelope glycoprotein (B1211001) GP120.

Bisecting GlcNAc Recognition:

Erythroagglutinating Phytohemagglutinin (PHA-E) : This lectin demonstrates a preferential binding specificity for N-glycans that contain the bisecting GlcNAc structure. nih.gov

Annexin (B1180172) V : This protein has been identified as a novel binder of bisected sugar chains. Research indicates that annexin V can bind to free bisected oligosaccharides and to bisected sugar chains present on cell surfaces, as demonstrated by its interaction with Gn(Gn)Gn(F)-Asn-coupled Sepharose.

The affinity of carbohydrate-protein interactions is often weak at the monomeric level (millimolar range). However, biological systems frequently overcome this by employing multivalency, where multiple carbohydrate residues on a glycan or multiple binding sites on a lectin lead to significantly enhanced binding affinities. This density-dependent binding is a crucial mechanism for regulating cellular processes mediated by lectin-glycan interactions. ebi.ac.uk

Table 1: Lectins and Their GlcNAc-Related Binding Specificities

| Lectin Name | Primary Binding Specificity (GlcNAc-related) | Key Characteristics / Biological Relevance |

| Wheat Germ Agglutinin (WGA) | Terminal N-acetylglucosamine (GlcNAc) residues, including O-GlcNAc. | Used for detection of O-GlcNAc; binds to glycopolymers mimicking N-glycosidic linkages. |

| Datura stramonium Agglutinin (DSA) | β-(1→4)-linked oligomers of N-acetyl-D-glucosamine. | Dimeric lectin with two carbohydrate-binding sites; strong precipitation with asialo-glycoproteins. |

| Urtica dioica Agglutinin (UDA) | GlcNAc2 moiety of glycans. | Small monomeric plant lectin with two carbohydrate-binding sites; exhibits anti-HIV activity by binding to GP120 glycans. |

| Erythroagglutinating Phytohemagglutinin (PHA-E) | Bisecting N-acetylglucosamine (β1,4-linked GlcNAc to core β-mannose). | Preferential binding to N-glycans containing this specific structural modification; used to study the biological functions of bisecting GlcNAc. nih.gov |

| Annexin V | Bisected sugar chains. | Identified as a protein that binds to bisected oligosaccharides and cell surface bisected glycans; interaction demonstrated with Gn(Gn)Gn(F)-Asn-coupled Sepharose. |

Asparagine Asn Biochemistry and Cellular Functions

Asparagine Biosynthesis and Catabolism Pathways

The intracellular concentration of asparagine is maintained through a delicate balance between its biosynthesis and degradation pathways nih.gov.

Asparagine biosynthesis primarily involves the conversion of aspartate into asparagine ontosight.aiontosight.ai. In many organisms, including bacteria, plants, and some animals, this pathway begins with aspartate being converted to β-aspartyl-phosphate by aspartate kinase ontosight.ai. Subsequently, asparagine synthetase catalyzes the conversion of β-aspartyl-phosphate into asparagine, a process that requires energy in the form of ATP ontosight.aiwikipedia.orgontosight.ai. Alternatively, asparagine synthetase can directly convert aspartate into asparagine ontosight.ai. In plants, inorganic nitrogen, specifically ammonium (B1175870), is assimilated into asparagine through a multi-step process involving glutamine synthetase (GS), glutamate (B1630785) synthase (GOGAT), aspartate aminotransferase (AspAT), and asparagine synthetase (AS) oup.comoup.com. Aspartate aminotransferase (AspAT) catalyzes the reversible transamination between aspartate and 2-oxoglutarate, yielding glutamate and oxaloacetate, with aspartate serving as a substrate for asparagine synthesis oup.comoup.com.

Asparagine catabolism primarily occurs through two enzymatic pathways: deamidation and transamination uwo.canih.gov. The main route for asparagine degradation involves the hydrolysis of asparagine by asparaginase (B612624) (ASPG), which yields aspartate and ammonia (B1221849) wikipedia.orgoup.comnih.govontosight.aismpdb.ca. This ammonia can then be reassimilated by glutamine synthetase nih.gov. The second catabolic route involves the transamination of asparagine, often in the presence of glyoxylate, catalyzed by asparagine aminotransferase (AsnAT), also known as serine-glyoxylate aminotransferase (SGAT) oup.comuwo.canih.govnih.gov. This reaction produces 2-oxosuccinamate (B1259050) and glycine (B1666218) oup.comnih.gov. The 2-oxosuccinamate can then be further metabolized, for instance, by ω-amidase, which converts it to ammonium and oxaloacetate, or it can be reduced to hydroxysuccinamate oup.comuwo.canih.govnih.gov.

Asparagine Synthetase (AS) Activity and Regulation

Asparagine synthetase (AS) is the key enzyme responsible for the final step of asparagine biosynthesis ontosight.aiontosight.ai. It catalyzes the ATP-dependent transfer of the amide group from glutamine to aspartate, forming asparagine wikipedia.orgnih.gov. Regulation of asparagine biosynthesis can occur at multiple levels, including transcriptional regulation of the genes encoding the enzymes involved in the pathway, feedback inhibition by end products, and allosteric modulation of enzyme activity ontosight.ai. For example, in Siniperca chuatsi rhabdovirus (SCRV) infection, the expression of asparagine synthetase (ASNS) is upregulated during the viral replication and release phase, highlighting its importance in viral proliferation frontiersin.org.

Asparaginase (ASPG) and Asparagine Aminotransferase (AsnAT) Functions

Asparaginase (ASPG; EC 3.5.1.1) catalyzes the hydrolysis of asparagine, breaking it down into aspartate and ammonia wikipedia.orgoup.comnih.govontosight.aismpdb.ca. This enzyme plays a crucial role in depleting asparagine, which has therapeutic applications, particularly in the treatment of acute lymphoblastic leukemia, where leukemia cells are dependent on exogenous asparagine ontosight.aiontosight.ai.

Asparagine aminotransferase (AsnAT), also identified as serine-glyoxylate aminotransferase (SGAT; EC 2.6.1.45), functions in the transamination of asparagine oup.comnih.gov. AsnAT catalyzes the transfer of the amino group from asparagine to an α-keto acid acceptor, such as glyoxylate, pyruvate, or 4-hydroxypyruvate, producing 2-oxosuccinamate and a new amino acid (e.g., glycine, alanine, serine) oup.comuwo.canih.govnih.gov. The product, 2-oxosuccinamate, can then be further metabolized to ammonium and oxaloacetate by ω-amidase oup.comuwo.canih.gov. In plants, asparagine transamination catalyzed by SGAT is proposed to be involved in photorespiration, contributing to nitrogen input into the photorespiratory cycle nih.gov.

Asparagine in Protein Synthesis and Turnover

Asparagine is one of the 20 standard amino acids that serve as the fundamental building blocks for proteins wikipedia.orgontosight.aismpdb.ca. Its incorporation into proteins is its only known direct role in protein metabolism smpdb.ca.

tRNA-Dependent Asparagine Synthesis Pathways

The synthesis of asparagine for protein incorporation is primarily mediated by asparagine synthetase. For protein synthesis, asparagine must be attached to its cognate transfer RNA (tRNA) by asparaginyl-tRNA synthetase. This enzyme ensures the correct amino acid is loaded onto the appropriate tRNA, which is then delivered to the ribosome for protein assembly. This tRNA-dependent pathway is crucial for the accurate translation of genetic code into functional proteins.

Asparagine as a Nitrogen Carrier and Signaling Molecule

Asparagine plays a significant role as a nitrogen carrier and storage compound, particularly in plants, due to its high nitrogen-to-carbon ratio and stability oup.comuwo.caoup.comnih.gov. It is a primary molecule for transporting reduced nitrogen within plants, especially in legumes where it can account for a substantial portion of nitrogen flux from roots to shoots oup.comnih.gov. Asparagine is crucial for nitrogen recycling, storage, and transport in various plant organs, including developing and germinating seeds, as well as vegetative and senescent tissues oup.comoup.com.

Beyond its role in nitrogen transport, asparagine is also recognized as a signaling molecule. Its metabolism is tightly regulated and can influence cellular processes. For instance, alterations in asparagine metabolism have been implicated in diseases such as cancer and neurological disorders ontosight.aiontosight.ai. The availability of asparagine can impact the metabolic pathways of host cells, as seen in viral infections where asparagine metabolism can be remodeled to support viral replication frontiersin.org. This highlights its broader involvement in cellular homeostasis and communication.

Intercellular and Intracellular Nitrogen Transport

Asparagine serves as a crucial molecule for nitrogen transport both within and between cells. In plants, for instance, asparagine is a primary form for long-distance nitrogen transport, especially under conditions of high nitrogen availability or during nitrogen remobilization from senescing tissues nih.gov. Its high nitrogen-to-carbon ratio makes it an efficient carrier of nitrogen. Within cells, asparagine metabolism, particularly its synthesis by asparagine synthetase (AS) and hydrolysis by asparaginase, regulates intracellular nitrogen pools. This balance is vital for maintaining cellular homeostasis and supporting various anabolic processes requiring nitrogen.

Signaling Functions in Cellular Processes

Beyond its role as a building block for proteins and a nitrogen carrier, asparagine has emerged as a molecule with signaling capabilities that influence diverse cellular processes. Asparagine availability can regulate the activity of key metabolic pathways and gene expression. For example, changes in asparagine levels can influence the mammalian target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth, proliferation, and metabolism. While the precise mechanisms are still under investigation, it is understood that asparagine can signal the cell's nutritional status, thereby modulating cellular responses to nutrient availability.

Experimental Models for Asparagine Metabolism Studies

Understanding the intricate roles of asparagine necessitates the use of various experimental models, ranging from isolated enzyme systems to complex whole organisms. These models allow researchers to dissect the molecular mechanisms governing asparagine synthesis, degradation, and its impact on cellular physiology.

In Vitro Enzyme Assays

In vitro enzyme assays are fundamental tools for characterizing the biochemical properties of enzymes involved in asparagine metabolism, such as asparagine synthetase (AS) and asparaginase. These assays typically involve incubating purified enzymes with their specific substrates (e.g., aspartate, glutamine, ATP for AS; asparagine for asparaginase) and cofactors under controlled conditions. The reaction progress is then monitored by measuring the formation of products or consumption of substrates. For instance, asparagine synthetase activity can be examined by measuring CoA production nih.gov. These studies provide critical data on enzyme kinetics, substrate specificity, and the effects of inhibitors or activators, offering insights into the catalytic mechanisms and regulatory aspects of asparagine metabolism at a molecular level.

Cell Line Models for Metabolic Perturbations

Cell line models are widely used to investigate the cellular consequences of perturbing asparagine metabolism. By culturing various cell types (e.g., cancer cell lines, primary cell cultures) under different asparagine concentrations or by genetically manipulating the expression of asparagine metabolic enzymes (e.g., knockdown or overexpression of asparagine synthetase), researchers can observe changes in cell proliferation, survival, protein synthesis, and other metabolic fluxes. For example, studies have shown that asparagine deprivation can inhibit the replication of certain viruses or affect protein glycosylation wikipedia.org. Cell line models are particularly valuable for studying the role of asparagine in disease states, such as cancer, where altered asparagine metabolism is often observed.

Organismal Models (e.g., Arabidopsis, Neurospora crassa) for Metabolic Research

Whole organismal models provide a comprehensive understanding of asparagine metabolism within a physiological context, allowing for the study of its impact on development, growth, and adaptation to environmental changes.

Gene Knockout Studies and Metabolic Phenotypes

Gene knockout studies in model organisms like Arabidopsis thaliana and Neurospora crassa have been instrumental in elucidating the in vivo functions of asparagine metabolic pathways. By disrupting specific genes encoding asparagine synthetases or asparaginases, researchers can observe the resulting metabolic phenotypes. For instance, a missense mutation in the GNA1 gene, encoding glucosamine-6-phosphate N-acetyltransferase (GNA), which is crucial for UDP-N-acetylglucosamine (UDP-GlcNAc) biosynthesis, led to temperature-dependent growth defects and ectopic lignin (B12514952) deposition in Arabidopsis nih.gov. This highlights the interconnectedness of asparagine metabolism with other vital cellular processes, such as N-glycan synthesis, which can influence protein folding and function wikipedia.orgnih.gov. Similarly, studies in Neurospora crassa have contributed to understanding the regulation and physiological roles of asparagine metabolism in fungi, including its involvement in nitrogen assimilation and fungal development. These studies reveal the essentiality of asparagine in various biological contexts and its intricate regulatory networks.

Interdisciplinary Methodologies and Research Tools

Advanced Spectroscopic and Chromatographic Techniques

Precise characterization and quantification of M-6 Gna-2 asn rely heavily on sophisticated analytical techniques that can resolve its intricate structure and differentiate it from similar biomolecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique essential for the structural elucidation and quantification of complex biomolecules such as this compound. By analyzing the magnetic properties of atomic nuclei (e.g., 1H, 13C, 15N), NMR provides detailed information about the chemical environment and connectivity of atoms within the molecule. For this compound, NMR can be employed to:

Structural Elucidation: Determine the anomeric configurations of the mannose and N-acetylglucosamine residues, the linkage positions between monosaccharides, and the attachment site to the asparagine residue. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are particularly valuable for assigning proton and carbon signals and establishing through-bond correlations across the glycopeptide structure.

Conformational Analysis: Investigate the three-dimensional structure and flexibility of this compound in solution, which is crucial for understanding its interactions with other biomolecules.

Metabolite Quantification: Quantify this compound in complex biological samples without extensive sample preparation. Quantitative NMR (qNMR) uses the direct proportionality between signal intensity and the number of nuclei to accurately determine the concentration of the compound, provided a suitable internal standard is used. This is particularly useful for monitoring changes in its abundance under different physiological or pathological conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable tool for the sensitive detection, identification, and quantification of this compound in complex biological matrices. The technique combines the high-resolution separation capabilities of liquid chromatography with the precise mass analysis of mass spectrometry.

Separation: The liquid chromatography component (e.g., HILIC for glycan separation, or reversed-phase for glycopeptides) separates this compound from other co-eluting compounds based on its physicochemical properties, such as polarity and size. This separation is critical for reducing matrix effects and improving the accuracy of detection.

Detection and Identification: Following chromatographic separation, the electrosprayed ions of this compound are introduced into the mass spectrometer. In MS/MS (tandem mass spectrometry), precursor ions are selected and fragmented, generating characteristic product ions. The fragmentation pattern provides unique structural information, allowing for unambiguous identification of this compound. High-resolution mass spectrometers (e.g., Orbitrap, Q-TOF) can provide accurate mass measurements, further confirming the elemental composition of the intact molecule and its fragments.

Quantification: LC-MS/MS can be used for absolute or relative quantification of this compound. Techniques like Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) are highly sensitive and selective for quantitative analysis, enabling the detection of this compound even at low concentrations in biological samples. This is vital for studying its biosynthesis, degradation, and role as a biomarker.

Genetic and Genomic Engineering Tools

To understand the biological pathways and genetic factors influencing this compound, genetic and genomic engineering tools are employed to manipulate relevant genes in model systems.

The CRISPR-Cas9 system offers a precise and efficient method for targeted gene editing, enabling researchers to investigate the genetic basis of this compound metabolism and function.

Targeted Gene Knockout/Knock-in: CRISPR-Cas9 can be used to disrupt genes encoding enzymes involved in the biosynthesis (e.g., glycosyltransferases, mannosidases, N-acetylglucosaminyltransferases) or degradation of this compound in cell lines or animal models. This allows for the study of how the absence or alteration of specific enzymes impacts the production, structure, or biological activity of this compound. Conversely, specific gene variants can be introduced to mimic genetic conditions or to study the effects of modified enzymes.

Pathway Elucidation: By systematically altering genes within the N-glycosylation pathway, CRISPR-Cas9 helps in delineating the precise enzymatic steps and regulatory mechanisms governing this compound synthesis. For instance, editing genes related to mannose or N-acetylglucosamine metabolism can reveal their direct impact on the this compound structure.

Functional Studies: Gene editing can also be applied to understand the functional consequences of altered this compound levels or structures on cellular processes, such as protein folding, cell signaling, or immune recognition, in relevant model systems.

Reporter gene systems provide a valuable means to monitor the activity of specific promoters or signaling pathways that regulate the expression of genes involved in this compound biosynthesis or its downstream effects.

Promoter Activity: A reporter gene (e.g., luciferase, Green Fluorescent Protein (GFP)) can be placed under the control of a promoter sequence from a gene known to be involved in the N-glycosylation pathway that produces this compound. Changes in the expression of the reporter gene (e.g., luminescence or fluorescence intensity) directly reflect the transcriptional activity of that promoter, indicating the activation or suppression of the pathway under different experimental conditions.

Pathway Flux: By linking reporter genes to elements responsive to specific metabolites or signaling molecules within the this compound pathway, researchers can indirectly assess the flux through that pathway. For example, a reporter system could be designed to respond to the availability of specific sugar donors or the activity of a key glycosyltransferase.

High-Throughput Screening: Reporter gene assays are amenable to high-throughput screening, allowing for the rapid identification of compounds or genetic perturbations that modulate the this compound pathway, which could be relevant for therapeutic interventions or further biological investigation.

Bioorthogonal Chemistry and Chemical Biology Approaches

Bioorthogonal chemistry enables the study of this compound and its interactions in living systems without interfering with native biological processes. These approaches involve the introduction of small, abiotic chemical handles into biomolecules, which can then be selectively reacted with complementary probes.

Metabolic Labeling: Precursors of this compound (e.g., modified mannose or N-acetylglucosamine derivatives) can be engineered to contain bioorthogonal tags (e.g., azides, alkynes). When these modified precursors are incorporated into newly synthesized this compound within living cells, the resulting tagged glycopeptide can be selectively detected or isolated using click chemistry reactions with fluorescent probes or affinity tags. This allows for the visualization, purification, and identification of this compound and its associated proteins or cellular compartments in situ.

Glycan Tracing and Dynamics: Bioorthogonal labeling can track the synthesis, trafficking, and turnover of this compound in real-time, providing insights into its dynamic behavior and localization within the cell.

Protein-Glycan Interactions: By attaching bioorthogonal tags to this compound or its binding partners, researchers can identify and characterize novel protein-glycan interactions that are crucial for various biological functions, such as cell adhesion, immune recognition, or receptor binding. This can involve techniques like activity-based protein profiling (ABPP) or proximity labeling.

Computational and Theoretical Modeling in Relevant Biochemical Systems

Molecular Dynamics Simulations of Modified Biomolecules (m6A, Glycoproteins)

Molecular dynamics (MD) simulations are a fundamental tool for characterizing the structural dynamics of biomolecules at atomistic resolution. sissa.itnih.govglycoforum.gr.jp For "M-6 Gna-2 asn," MD simulations can provide critical insights into the dynamic behavior of both the m6A-modified RNA component and the N-linked glycoprotein (B1211001) moiety.

N-linked Glycoproteins: Glycosylation, particularly N-glycosylation, is a common post-translational modification where carbohydrates are covalently attached to asparagine (Asn) residues. nih.gov The N-glycosidic linkage typically occurs between a β-N-acetylglucosamine (GlcNAc) moiety and the side chain of Asn, usually within an Asn-Xxx-Ser/Thr consensus sequence. nih.gov MD simulations of glycoproteins are crucial for understanding the intricate carbohydrate-protein interactions that govern their functional activity. nih.gov These simulations can illustrate how N-linked glycans influence protein conformation, flexibility, and solvent accessibility. plos.orgrsc.org For instance, studies on HIV-1 gp120 have shown that N-linked glycans can modulate the dynamics of protein loops, affecting binding affinity and coreceptor tropism. plos.org MD simulations can also reveal site-specific properties of N-linked glycans, demonstrating how identical glycans at different glycosylation sites can present unique substrate properties to processing enzymes due to varying protein-glycan and glycan-glycan interactions. rsc.org Advances in force fields and computational tools, such as CHARMM-GUI Glycan Reader, have facilitated the preparation and simulation of complex glycoprotein systems. nih.gov

In Silico Ligand-Target Interactions (e.g., Enzyme Inhibitors, Lectin-Glycan Binding)

In silico methods, such as molecular docking and advanced free energy calculations, are powerful for predicting and analyzing ligand-target interactions involving modified biomolecules.

m6A-RNA Reader Proteins: For the m6A component of "this compound," computational approaches are used to identify and characterize interactions with m6A reader proteins. These proteins specifically recognize the m6A modification and play crucial roles in RNA metabolism. mdpi.com Molecular docking and MD simulations have been employed to screen small molecule libraries for potential inhibitors of m6A reader proteins like YTHDC1 and YTHDF2. mdpi.comresearchgate.netlib4ri.ch These studies analyze key interactions, such as hydrogen bonds and van der Waals contacts within aromatic cages, which are critical for m6A recognition. mdpi.combiorxiv.orgnih.gov For example, the methyl group of m6A often interacts strongly with aromatic residues (e.g., Tryptophan) in the binding site, forming a hydrophobic "cage." acs.orgmdpi.comnih.gov In silico λ-dynamics is an emerging computational method that can predict how RNA modifications affect RNA-protein interactions by dynamically scaling chemical groups between "on" and "off" states during MD simulations, allowing for rapid screening of binding specificities. biorxiv.orgnih.gov

Lectin-Glycan Binding: For the GlcNAc-Asparagine glycan component, in silico methods are vital for understanding lectin-glycan interactions. Lectins are proteins that specifically bind to carbohydrates, and these interactions are fundamental in many biological processes, including cell communication and host-pathogen recognition. plos.org Computational approaches, including molecular dynamics simulations and binding free energy calculations, are used to quantify contributions of monosaccharide functional groups and identify features crucial for lectin-glycan binding. nih.govacs.orgoup.combiorxiv.org Databases like UniLectin3D provide curated structures of lectin-glycan complexes to facilitate these analyses. plos.orgnih.gov Predictive modeling using machine learning, such as random forests, can identify specificity-conferring features in lectin binding sites, revealing global determinants of lectin specificity (e.g., positively charged residues for sialic acid recognition vs. non-polar residues for high mannose glycans). plos.orgbiorxiv.org Absolute binding free energy calculations can quantitatively estimate the affinities of carbohydrate ligands for lectins, providing insights that align with experimental calorimetry data. acs.org

Bioinformatics for Analyzing High-Throughput Modification Data

Bioinformatics plays a pivotal role in processing, analyzing, and interpreting large-scale datasets derived from experiments that map biomolecular modifications.

Mapping of Modification Sites (e.g., m6A-seq data analysis)

High-throughput sequencing technologies, such as m6A-sequencing (m6A-seq), are used to comprehensively detect and map m6A modifications across the transcriptome. cd-genomics.com Bioinformatics pipelines are essential for processing the raw sequencing data and identifying m6A modification sites. Key steps in m6A-seq data analysis include:

Quality Control and Preprocessing: Raw reads undergo quality checks and trimming to remove adapters and low-quality sequences. researchgate.netnih.govgithub.com

Read Alignment: Reads are mapped to a reference genome or transcriptome. researchgate.netnih.govgithub.com

Peak Calling: Algorithms identify m6A-enriched regions (peaks) by comparing immunoprecipitated (IP) samples to input controls. Tools like MACS and HOMER are commonly used for this purpose. cd-genomics.comresearchgate.netgithub.comcd-genomics.com

Peak Annotation and Motif Discovery: Identified peaks are annotated with respect to gene architecture, and motif discovery tools (e.g., MEME) are used to find consensus sequences around modification sites (e.g., the DRACH motif for m6A). cd-genomics.comresearchgate.netcd-genomics.comupf.edu

Differential Methylation Analysis: Statistical methods are applied to identify significant changes in m6A levels between different biological conditions. cd-genomics.comgithub.com

Recent advancements include reference genome-free m6A-seq data analysis platforms like mlPEA, which utilize machine learning algorithms to identify high-quality transcripts and m6A-modified regions, expanding the applicability to non-model organisms. researchgate.netnih.gov Furthermore, computational tools are being developed to detect m6A at single-base resolution using Nanopore direct RNA sequencing data, by analyzing characteristic changes in electric signals. upf.eduoup.comnih.govoup.com

Phylogenetic Analysis of Related Enzymes and Binding Proteins

Phylogenetic analysis is a crucial bioinformatics approach for understanding the evolutionary history and functional conservation of enzymes and binding proteins associated with biomolecular modifications.

m6A-Related Proteins: Phylogenetic studies of m6A "writers" (methyltransferases like METTL3, METTL14), "erasers" (demethylases like ALKBH5, FTO), and "readers" (YTH domain-containing proteins) provide insights into their evolutionary conservation and divergence across species. oup.commdpi.comsciety.orgfrontiersin.org These analyses reveal that m6A modification machinery is evolutionarily conserved, with components often categorized into distinct protein families. mdpi.comsciety.org For example, phylogenetic trees can group m6A-related genes into writers, readers, and erasers families, showing similar gene structures and conserved domains within subfamilies. sciety.orgmdpi.com Such studies can also highlight instances of gene duplication events contributing to the expansion of these gene families and reveal selective pressures acting on duplicated genes, suggesting their roles in functional differentiation. sciety.org Comparative structural analyses, alongside phylogenetic insights, can reveal conserved active sites and potential structural alterations across orthologs, which is important for understanding functional variations. frontiersin.org

Glycosylation Enzymes: Similarly, phylogenetic analysis of glycosyltransferases and other enzymes involved in N-linked glycosylation pathways helps to trace the evolution of these complex biosynthetic routes. By comparing enzyme sequences and domains across diverse organisms, researchers can infer evolutionary relationships, identify conserved functional motifs, and understand the diversification of glycan structures. This provides a framework for understanding how the machinery responsible for creating the "Gna-2 asn" glycan structure has evolved and adapted in different biological contexts.

Biological Systems and Models for Investigating the Interplay of Molecular Modifications

Cellular Models (e.g., HEK293, HepG2, Neuronal Cell Lines)

Cellular models are fundamental tools for dissecting molecular pathways. Human Embryonic Kidney 293 (HEK293) cells are widely used due to their ease of transfection and are instrumental in studying the entry mechanisms of viruses like SARS-CoV-2, particularly in engineered lines that express receptors such as ACE2 and TMPRSS2. invivogen.com Human liver carcinoma HepG2 cells are utilized in toxicology studies to assess the transcriptional responses of stress genes to various chemical compounds. nih.gov Neuronal cell lines are crucial for investigating the development and function of neurons, including the generation of glutamatergic neurons from iPSCs to study maturation and synaptic activities. nih.goveurekalert.org

While these cell lines are staples in biological research, no studies have been identified that specifically investigate a compound named "M-6 Gna-2 asn."

In Vitro Reconstitution Systems for Enzymatic Pathways

In vitro reconstitution involves isolating and studying enzymatic pathways outside of a living cell, allowing for a detailed examination of their mechanisms. nih.gov This approach has been essential for understanding complex biosynthetic processes, such as those for polyketides and nonribosomal peptides. nih.gov By purifying the necessary enzymes, researchers can reconstruct a metabolic pathway in a controlled environment to analyze each step of a chemical transformation. nih.gov This methodology is broadly applicable to various enzymatic systems from bacteria, plants, and fungi. nih.gov There is no available research describing the use of in vitro reconstitution systems to study a compound identified as "this compound."

Non-Human Organismal Models

The nematode Caenorhabditis elegans is a powerful model organism for genetics and developmental biology. nih.gov Research in C. elegans has been pivotal in understanding the hexosamine biosynthesis pathway, where the enzyme glucosamine-6-phosphate N-acetyltransferase 2 (GNA-2) is critical for UDP-GlcNAc biosynthesis, a process essential for early embryonic development. lunenfeld.ca Null mutants for gna-2 exhibit maternal effect embryonic lethality, highlighting its crucial role. lunenfeld.ca Genetic screens in this model have also identified a wide array of genes involved in complex processes like the left/right asymmetric specification of neuronal fates. nih.gov

The filamentous fungus Neurospora crassa serves as a model for studying fungal genetics, development, and metabolism. nih.gov Studies in N. crassa have identified transcription factors, such as ADA-6, that regulate critical developmental processes like conidiation and sexual development, as well as responses to oxidative stress. nih.gov The organism is also used to investigate genes that are highly expressed during specific developmental stages, such as conidiation, to uncover regulatory networks. nih.gov

Rodent models are indispensable for studying human diseases and in vivo biochemistry. For instance, a mouse model of NGLY1 deficiency, an autosomal recessive disorder, recapitulates human symptoms and is used to test potential therapies like gene replacement. jci.org In these models, N-acetylglucosamine-asparagine (GlcNAc-Asn or GNA) is a crucial biomarker found to be elevated due to the enzyme deficiency. jci.orgresearchgate.net Studies in rodent models have demonstrated that axonal injury can lead to an increase in m6A-tagged transcripts related to regeneration in dorsal root ganglion neurons. nih.gov

The following table summarizes findings related to the biomarker GlcNAc-Asn (GNA) in a rodent model of NGLY1 deficiency.

| Model System | Finding | Relevance |

| Ngly1-knockout mouse | Elevated levels of GlcNAc-Asn (GNA) | Biomarker for NGLY1 deficiency |

| Ngly1-knockout mouse | Systemic gene therapy corrected motor deficits | Preclinical validation of therapeutic approach |

| Ngly1⁻/⁻ rat | GNA elevated in plasma and cerebrospinal fluid | Confirms GNA as a robust biomarker across species |

Arabidopsis thaliana is a key model organism for plant biology, particularly in the study of nitrogen metabolism. Research has focused on asparagine synthetase genes, such as ASN1 and ASN2. nih.govresearchgate.net The ASN2 gene is essential for nitrogen assimilation and its transport throughout the plant via the phloem. nih.govresearchgate.net Knockout lines for asn2 show defective growth and an accumulation of ammonium (B1175870). nih.govresearchgate.net Overexpression of ASN1 has been shown to enhance the nitrogen content in seeds, demonstrating the importance of asparagine in nitrogen storage and transport. nih.gov The expression of ASN2 is also correlated with ammonium metabolism, particularly under light-dependent conditions. researchgate.net

The data below illustrates the effects of modifying ASN gene expression in Arabidopsis.

| Gene Modification | Organism | Key Outcome |

| asn2 knockout | Arabidopsis thaliana | Defective growth, ammonium accumulation |

| ASN1 overexpression | Arabidopsis thaliana | Enhanced nitrogen status in seeds |

| ASN2 overexpression | Arabidopsis thaliana | Reduced endogenous ammonium accumulation |

Advanced Concepts and Future Directions in Research

Cross-Talk Between RNA Modifications and Protein Glycosylation

Traditionally, glycosylation was understood as a modification primarily of proteins and lipids. However, recent discoveries have unveiled a novel class of biomolecules known as glycoRNAs, which are non-coding RNAs directly modified with N-glycans bio-integration.orgmdpi.comingentaconnect.comnih.govresearchgate.netaacrjournals.orgarraystar.com. This groundbreaking finding establishes a direct interface between RNA biology and glycobiology. The biosynthesis of these glycoRNAs, which can bear highly sialylated and fucosylated N-glycans, relies on the canonical N-glycan biosynthetic machinery, including enzymes like oligosaccharyltransferase (OST), typically associated with protein N-glycosylation bio-integration.orgingentaconnect.comnih.govarraystar.com. This indicates a shared enzymatic pathway for modifying both protein and RNA scaffolds with complex carbohydrate structures.

Beyond direct glycosylation of RNA, cross-talk also occurs through epigenetic regulation. The expression of glycosylation-related enzymes, often referred to as "glycoenzymes," is subject to epigenetic control, including DNA methylation, histone acetylation, and the influence of noncoding RNAs bio-integration.orgingentaconnect.comresearchgate.net. This regulatory layer suggests that epigenetic modifications can indirectly shape the glycosylation patterns of both proteins and potentially glycoRNAs by modulating the availability and activity of the enzymes responsible for glycan synthesis.